N-Acylation Abolishes the Primary Amine Pharmacophore Essential for α2δ Binding: Class-Level SAR Inference from Belliotti et al. (2005)
The target compound's N-acylation with (S)-tert-leucine converts pregabalin's free primary amine into a carboxamide, a modification that the Belliotti et al. pregabalin SAR study demonstrates is incompatible with α2δ subunit binding and in vivo efficacy. While no direct binding data exist for this specific compound, the SAR table from Belliotti et al. shows that pregabalin (compound 2, free amine) binds α2δ with IC50 = 0.080 µM and exhibits full in vivo protection in the DBA/2 audiogenic seizure model at 30 mg/kg p.o., whereas N-substituted and stereochemically altered analogues (e.g., (R)-pregabalin, compound 3, IC50 = 0.95 µM) showed substantially weaker binding and no in vivo activity [1]. The paper explicitly concludes that 'a free amine is crucial for interaction with the α2δ protein and the system L transporter' and that compounds lacking this feature showed no significant activity across epilepsy, pain, and anxiety models [1]. This class-level SAR provides strong inferential evidence that the tert-leucine amide conjugate will exhibit negligible α2δ binding relative to pregabalin.
| Evidence Dimension | α2δ binding affinity (IC50) and in vivo anticonvulsant efficacy |
|---|---|
| Target Compound Data | No direct experimental data available; predicted to lack α2δ binding based on N-acylation SAR |
| Comparator Or Baseline | Pregabalin (free amine): α2δ IC50 = 0.080 ± 0.007 µM; 100% seizure protection at 30 mg/kg p.o. in DBA/2 mice. (R)-Pregabalin (stereoisomer): α2δ IC50 = 0.95 ± 0.04 µM; 0% seizure protection. Gabapentin: α2δ IC50 = 0.070 ± 0.002 µM; 100% protection [1] |
| Quantified Difference | Predicted >10-fold reduction in α2δ binding affinity relative to pregabalin based on amine modification; in vivo efficacy expected to be absent at doses where pregabalin shows robust activity |
| Conditions | α2δ binding: [³H]gabapentin displacement from pig brain membranes; System L transport: [³H]leucine uptake inhibition in CHO cells; In vivo: DBA/2 mouse audiogenic seizure model, carrageenan-induced thermal hyperalgesia in rats, Vogel conflict anxiety assay in rats — all at 30 mg/kg p.o. [1] |
Why This Matters
For researchers procuring a gabapentinoid tool compound, this conjugate cannot substitute for pregabalin in any α2δ-dependent pharmacological assay; it is instead a negative control or a scaffold for studying the consequences of amine blockade.
- [1] Belliotti, T.R.; Capiris, T.; Ekhato, I.V.; Kinsora, J.J.; Field, M.J.; Heffner, T.G.; Meltzer, L.T.; Schwarz, J.B.; Taylor, C.P.; Thorpe, A.J.; Vartanian, M.G.; Wise, L.D.; Zhi-Su, T.; Weber, M.L.; Wustrow, D.J. Structure–Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. J. Med. Chem. 2005, 48, 2294–2307. View Source
